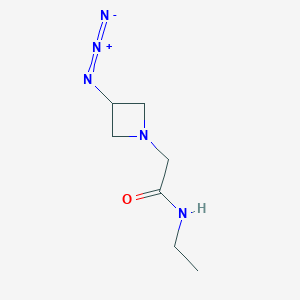
1,1,1-三氟-3-(3-羟基氮杂环丁-1-基)丙-2-酮
描述
1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one (TFHAP) is a fluorinated derivative of azetidine and is used in many scientific research applications. It is a highly versatile compound with a wide range of applications, including in organic synthesis and in the development of new compounds and drugs. TFHAP is a chiral molecule, meaning that it has two different forms that are mirror images of each other, and this property makes it useful for the synthesis of chiral compounds. In addition, it has a wide range of biochemical and physiological effects that make it a valuable tool for scientific research.
科学研究应用
双杂环化合物的合成1,1,1-三氟-3-(3-羟基氮杂环丁-1-基)丙-2-酮已用于高效合成新的双杂环化合物。例如,Malavolta 等人(2014 年)描述了通过涉及乙酰丙酸衍生物和通用的 1,1,1-三氟-4-烷氧基-3-烯-2-酮的环缩合来制备 1-(5-羟基-5-三氟甲基-1H-吡唑-1-基)-3-(6-三氟甲基嘧啶-4-基)-丙-1-酮。通过核磁共振波谱和质谱表征所得的双杂环化合物突出了该化合物在构建结构复杂且功能化的分子中的用途 (Malavolta 等人,2014 年).
反应性和互变异构研究该化合物也一直是探索其反应性和互变异构行为的研究主题。Loghmani-Khouzani 等人(2006 年)详细介绍了新型衍生物(包括 1,1,1-三氟-3-(1H-喹啉-2-亚甲基)丙-2-酮)的合成和表征。该研究涉及光谱技术和计算分析,以了解合成化合物的结构和反应性细微差别 (Loghmani-Khouzani 等人,2006 年).
合成的构建模块Dao Thi 等人(2018 年)描述了使用相关结构,特别是 3-羟基-4-(三氟甲基)氮杂环丁-2-酮,作为合成各种化合物的构建模块,包括含三氟甲基的氨基丙烷和氮丙啶。这些构建模块展示了三氟甲基基团在结构多样的分子的设计和合成中的多功能性和实用性 (Dao Thi 等人,2018 年).
属性
IUPAC Name |
1,1,1-trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(12)3-10-1-4(11)2-10/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKZUFUKXCETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)
![2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1475822.png)




![1-(cyclopropylmethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475829.png)


